2-Bromo-6-(t-butyl)-4-fluorophenol
Description
2-Bromo-6-(t-butyl)-4-fluorophenol is a halogenated phenolic compound characterized by a bromine atom at position 2, a bulky tert-butyl (t-Bu) group at position 6, and a fluorine atom at position 4 on the aromatic ring. The tert-butyl group introduces significant steric hindrance, while the electron-withdrawing fluorine and bromine substituents enhance the acidity of the phenolic hydroxyl group. This compound is of interest in organic synthesis, catalysis, and materials science due to its unique electronic and steric properties.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-6-tert-butyl-4-fluorophenol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3 |
InChI Key |
DHSMIOYDMPIIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)F)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tert-butyl)-4-fluorophenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 6-(tert-butyl)-4-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-(tert-butyl)-4-fluorophenol may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(tert-butyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones or other oxidized derivatives.
Scientific Research Applications
2-Bromo-6-(tert-butyl)-4-fluorophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving halogenated phenols.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(tert-butyl)-4-fluorophenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds or interact with hydrophobic regions of proteins, influencing its biological activity.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity of phenolic compounds is strongly influenced by substituents. Electron-withdrawing groups (EWGs) like Br and F increase acidity by stabilizing the deprotonated phenoxide ion. In contrast, electron-donating groups (EDGs) such as amino (-NH₂) or methoxy (-OCH₃) decrease acidity.
- 2-Bromo-6-(t-butyl)-4-fluorophenol: The combined effects of Br (EWG) and F (EWG) result in a highly acidic phenol (estimated pKa ~7–8). The tert-butyl group, though an EDG, contributes minimal electronic effects due to its steric bulk .
- 4-Amino-2-bromo-6-fluorophenol (C₆H₅BrFNO): The amino group (-NH₂) is a strong EDG, reducing acidity (pKa ~9–10) compared to the target compound. This compound also exhibits higher solubility in polar solvents due to the -NH₂ group .
- However, the chlorine substituent (EWG) and bromine further enhance acidity, with a reported R factor of 0.032 in crystallographic studies .
Steric and Solubility Properties
Steric hindrance and solubility are critical in determining reactivity and applications:
*Calculated based on molecular formula C₁₀H₁₂BrFO.
- Steric Effects: The tert-butyl group in the target compound hinders nucleophilic aromatic substitution and coupling reactions compared to less bulky analogs like 4-amino-2-bromo-6-fluorophenol .
- Solubility: Hydrophobic substituents (t-Bu, bromine) reduce water solubility, whereas polar groups (sulfonate in , amino in ) enhance it .
Key Research Findings
Acidity Trends: Fluorine and bromine substituents lower the pKa of phenolic compounds by ~2–3 units compared to non-halogenated analogs. Tert-butyl groups minimally affect acidity but dominate steric interactions .
Reactivity in Cross-Coupling : Bulky substituents like t-Bu slow Suzuki-Miyaura coupling rates but improve regioselectivity in aryl halide reactions .
Thermal Stability: Compounds with sulfonate () or ester groups () exhibit lower thermal stability than phenolic analogs due to labile functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
